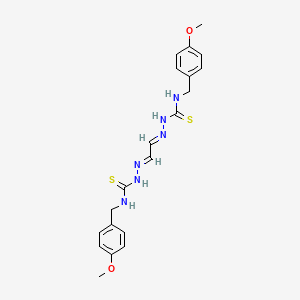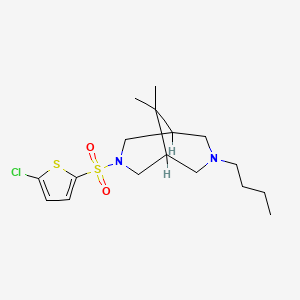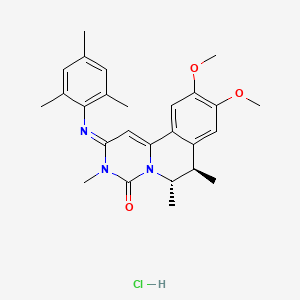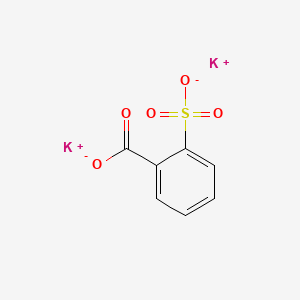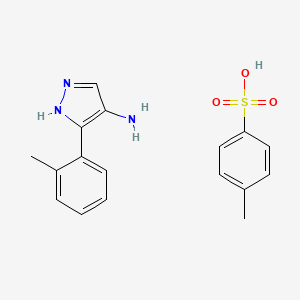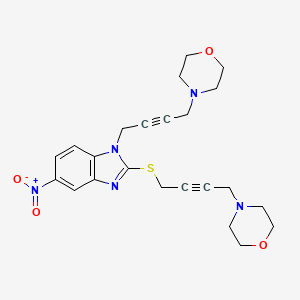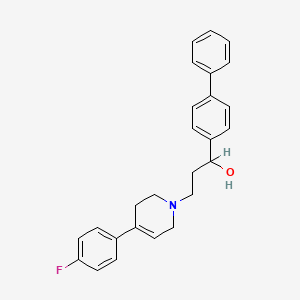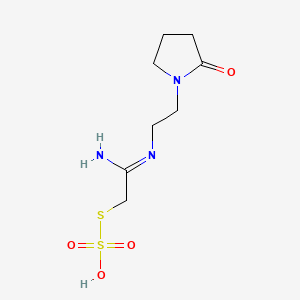
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is a complex organic compound with a molecular formula of C₆H₁₃NO₅S₃ and a molecular weight of 275.366 g/mol This compound is known for its unique structure, which includes a thiosulfuric acid moiety linked to a pyrrolidinyl group through an imino and amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with an appropriate amine derivative. For instance, the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethylamine under controlled conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
科学的研究の応用
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester involves its interaction with molecular targets through its reactive functional groups. The imino and amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The thiosulfuric acid moiety can undergo redox reactions, affecting cellular processes .
類似化合物との比較
Similar Compounds
- Thiosulfuric acid, S-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl] ester
- Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl)-
Uniqueness
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is unique due to its specific structural features, including the pyrrolidinyl group and the linkage through imino and amino groups.
特性
CAS番号 |
117018-96-9 |
|---|---|
分子式 |
C8H15N3O4S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-2-oxopyrrolidine |
InChI |
InChI=1S/C8H15N3O4S2/c9-7(6-16-17(13,14)15)10-3-5-11-4-1-2-8(11)12/h1-6H2,(H2,9,10)(H,13,14,15) |
InChIキー |
FEUMMZJOFBNFTE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCN=C(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


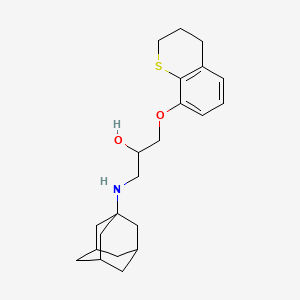
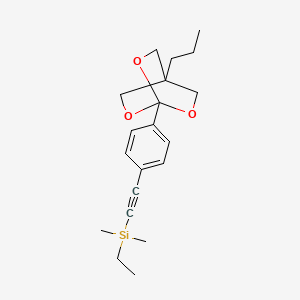
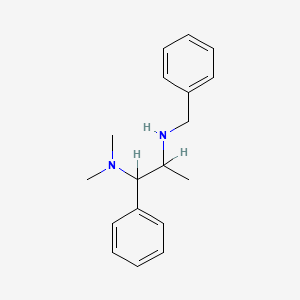
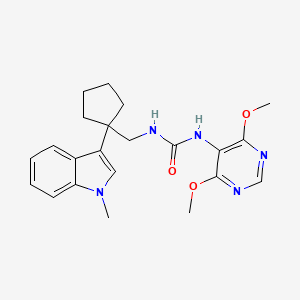
![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
